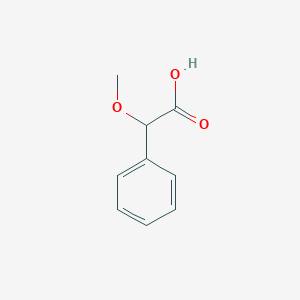

Methoxyphenylacetic acid

Description

Methoxyphenylacetic acid is a natural product found in Olea europaea with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWVBIXQCNRCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020829 | |

| Record name | 2-Methoxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7021-09-2, 3966-32-3, 26164-26-1, 1701-77-5, 104-01-8 | |

| Record name | Methoxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyphenylacetic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyphenylacetic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026164261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(methoxy)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-alpha-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxy(phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT0P17A95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-methoxyphenyl)acetic acid

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(4-methoxyphenyl)acetic acid, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.

Introduction

2-(4-methoxyphenyl)acetic acid, also known as p-methoxyphenylacetic acid or homoanisic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₃.[1][2][3] It consists of a phenylacetic acid core substituted with a methoxy group at the para position of the benzene ring.[2][4] This seemingly simple molecule is a cornerstone in the synthesis of a wide array of more complex organic structures, particularly within the pharmaceutical industry where it serves as a crucial building block for various therapeutic agents.[2][5] Its unique electronic and steric properties, conferred by the methoxy and acetic acid moieties, dictate its reactivity and make it a subject of significant interest in medicinal chemistry and materials science. This guide will delve into the fundamental chemical characteristics of 2-(4-methoxyphenyl)acetic acid, offering insights into its synthesis, spectral signature, reactivity, and handling, thereby providing a robust resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 2-(4-methoxyphenyl)acetic acid is paramount for its effective use in experimental settings. These properties are summarized in the tables below.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1][3] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | Pale yellow or off-white colored flakes or white powder | [2] |

| Melting Point | 87.0 °C | [1][2] |

| Boiling Point | 138.0 - 140.0 °C at 3.00 mm Hg | [1] |

| Solubility | 18 mg/mL in water | [2] |

| CAS Number | 104-01-8 | [1][2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-(4-methoxyphenyl)acetic acid.

| Spectroscopy | Key Features |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.60 (s, 2H, -CH₂-), 3.81 (s, 3H, -OCH₃), 6.87-6.89 (d, 2H, Ar-H), 7.20-7.22 (d, 2H, Ar-H)[2] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 179.0, 158.9, 130.0, 128.6, 114.1, 55.3, 56.2 (Note: Specific assignments may vary slightly based on literature)[6] |

| Infrared (IR) | Characteristic peaks for O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-O stretch (ether and acid), and aromatic C-H and C=C stretches. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 166. A base peak at m/z 107 corresponds to the decarboxylation product.[7] |

Synthesis of 2-(4-methoxyphenyl)acetic acid

Several synthetic routes to 2-(4-methoxyphenyl)acetic acid have been established, with the choice of method often depending on the starting materials, desired scale, and economic considerations.

Methylation of p-Hydroxyphenylacetic Acid

A common and high-yielding method involves the methylation of p-hydroxyphenylacetic acid.[7] This reaction is typically carried out using a methylating agent such as dimethyl sulfate in the presence of a base.

Caption: Workflow for the synthesis of 2-(4-methoxyphenyl)acetic acid via methylation.

Experimental Protocol:

-

Dissolve p-hydroxyphenylacetic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide) in a reaction vessel.

-

Heat the mixture to 30-40 °C.[7]

-

Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature.[7]

-

After the addition is complete, continue stirring at the same temperature for a set period (e.g., 3.5 hours) to ensure the reaction goes to completion.[7]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the product.[7]

-

Collect the solid product by filtration, wash with cold water, and dry.

Causality: The basic conditions deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion which then readily attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction.

Hydrolysis of 4-methoxybenzene Acetonitrile

Another viable synthetic route is the hydrolysis of 4-methoxybenzene acetonitrile.[8] This can be achieved under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

-

Reflux a mixture of 4-methoxybenzene acetonitrile, a strong base like sodium hydroxide, and a solvent such as aqueous ethanol.[8]

-

After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with a strong acid to precipitate the carboxylic acid product.

-

Isolate the product by filtration, wash with water, and dry.

Causality: The nitrile group is susceptible to nucleophilic attack by hydroxide ions. The resulting intermediate undergoes tautomerization and further hydrolysis to yield the carboxylate salt, which is then protonated in the final acidification step.

Chemical Reactivity

The chemical reactivity of 2-(4-methoxyphenyl)acetic acid is primarily governed by the carboxylic acid functional group and the electron-rich aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a fundamental transformation for creating derivatives with modified solubility and pharmacokinetic properties.

-

Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride or using coupling agents like DCC) followed by reaction with an amine.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 2-(4-methoxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Aromatic Ring

The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Given that the para position is already substituted, electrophilic attack will primarily occur at the ortho positions (positions 3 and 5).

-

Halogenation: For instance, regioselective bromination can be achieved using bromine in acetic acid to yield 2-(3-bromo-4-methoxyphenyl)acetic acid.[9] The electron-donating nature of the methoxy group facilitates this reaction.

Caption: Electrophilic bromination of 2-(4-methoxyphenyl)acetic acid.

Applications in Drug Development and Research

2-(4-methoxyphenyl)acetic acid is a valuable precursor in the synthesis of a wide range of biologically active molecules.[2]

-

Anti-inflammatory Agents: Derivatives of phenylacetic acid are known to possess anti-inflammatory properties. The scaffold of 2-(4-methoxyphenyl)acetic acid is utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Anticancer Research: It has been investigated as a potential biomarker for non-small cell lung cancer (NSCLC) and may have a protective role in preventing the development of lung cancer.[10][11]

-

Neuroprotective Agents: The core structure is found in compounds being explored for neuroprotective effects.

-

Organic Synthesis: Beyond pharmaceuticals, it is used in the synthesis of various organic compounds, including those with applications in the fragrance and materials science industries.[2]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-(4-methoxyphenyl)acetic acid.

-

Hazards: It is classified as causing serious eye irritation and may be harmful if swallowed.[12][13][14] Contact with the skin and eyes should be avoided.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][15] In case of dust formation, respiratory protection may be necessary.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13][15] Keep away from oxidizing agents.[13]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12][15] If ingested, rinse the mouth and seek medical attention if you feel unwell.[13]

Conclusion

2-(4-methoxyphenyl)acetic acid is a versatile and economically important chemical intermediate. Its well-defined physical and spectroscopic properties, coupled with its predictable reactivity at both the carboxylic acid and aromatic ring, make it an ideal starting material for a multitude of synthetic applications. For researchers and professionals in drug development, a comprehensive understanding of its chemistry is essential for leveraging its full potential in the creation of novel and effective therapeutic agents. This guide has provided a detailed overview of its core chemical properties, synthesis, and applications, serving as a valuable technical resource.

References

- 1. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]

- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-METHOXYPHENYL)ACETIC ACID | CAS 104-01-8 [matrix-fine-chemicals.com]

- 4. 2-(2-hydroxy-4-methoxyphenyl)acetic acid | 20503-09-7 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]

- 8. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 4-Methoxyphenylacetic acid | CAS#:104-01-8 | Chemsrc [chemsrc.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chemos.de [chemos.de]

An In-depth Technical Guide to 4-Methoxyphenylacetic Acid: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive overview of 4-methoxyphenylacetic acid, a key building block in organic synthesis and pharmaceutical development. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details on its synthesis, spectroscopic characterization, and significant applications.

Introduction: The Significance of 4-Methoxyphenylacetic Acid

4-Methoxyphenylacetic acid, also known as homoanisic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₃. Its structure, featuring a phenylacetic acid core with a methoxy group at the para position, imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of a wide array of organic molecules. Most notably, it serves as a crucial precursor in the manufacturing of several prominent pharmaceuticals. This guide will delve into the essential technical aspects of this compound, providing a robust resource for its effective utilization in a laboratory and industrial setting.

Chemical Structure:

Caption: Chemical structure of 4-Methoxyphenylacetic Acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-methoxyphenylacetic acid is paramount for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White to light yellow crystalline powder or flakes | [4] |

| Melting Point | 85-88 °C | [5] |

| Boiling Point | 305 °C | [5] |

| Solubility | Soluble in ethanol, ether, and hot water. | [4] |

| pKa | 4.43 | [4] |

Synthesis of 4-Methoxyphenylacetic Acid

Several synthetic routes are available for the preparation of 4-methoxyphenylacetic acid. The choice of method often depends on the starting materials' availability, desired scale, and laboratory capabilities. Two prevalent and reliable methods are detailed below.

Method 1: Hydrolysis of 4-Methoxyphenylacetonitrile

This is a common and efficient laboratory-scale synthesis. The reaction proceeds in two conceptual steps: the formation of 4-methoxyphenylacetonitrile from 4-methoxybenzyl chloride, followed by its hydrolysis to the carboxylic acid.

Caption: Synthesis of 4-Methoxyphenylacetic Acid via Hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 4-Methoxyphenylacetonitrile

-

In a well-ventilated fume hood, dissolve 4-methoxybenzyl chloride (1 equiv.) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.1 equiv.) portion-wise to the solution. The reaction is exothermic, and the temperature should be monitored.

-

Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-methoxyphenylacetonitrile.

Step 2: Hydrolysis to 4-Methoxyphenylacetic Acid

-

To the crude 4-methoxyphenylacetonitrile, add a 10% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Ammonia gas will be evolved, so the reaction must be conducted in a fume hood.

-

Monitor the completion of the hydrolysis by TLC.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2.

-

A white precipitate of 4-methoxyphenylacetic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product. Recrystallization from a water/ethanol mixture can be performed for higher purity.[6]

Method 2: Willgerodt-Kindler Reaction

This classic reaction allows for the synthesis of aryl-substituted carboxylic acids from the corresponding acetophenones. In this case, 4-methoxyacetophenone is converted to 4-methoxyphenylacetic acid.

Caption: Willgerodt-Kindler Synthesis of 4-Methoxyphenylacetic Acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyacetophenone (1 equiv.), sulfur (2.5 equiv.), and morpholine (2 equiv.).

-

Heat the mixture to reflux for 5-8 hours. The reaction mixture will become dark and viscous.

-

Cool the mixture to room temperature and pour it into a beaker of cold water.

-

The intermediate thioamide will precipitate as a solid. Collect the solid by filtration and wash it with water.

-

Hydrolyze the crude thioamide by refluxing with a strong acid (e.g., 20% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide) for 8-12 hours.

-

If acid hydrolysis is used, cool the solution and extract the product with an organic solvent. If base hydrolysis is used, cool the solution and acidify with HCl to precipitate the product.

-

Collect the solid 4-methoxyphenylacetic acid by filtration, wash with water, and dry.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of 4-methoxyphenylacetic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

¹H NMR (500 MHz, CDCl₃) δ (ppm): 10.5-12.0 (br s, 1H, -COOH), 7.21 (d, J=8.5 Hz, 2H, Ar-H), 6.87 (d, J=8.5 Hz, 2H, Ar-H), 3.79 (s, 3H, -OCH₃), 3.60 (s, 2H, -CH₂-).[4]

Interpretation:

-

10.5-12.0 ppm (br s, 1H): The broad singlet in the downfield region is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.

-

7.21 ppm (d, 2H): This doublet corresponds to the two aromatic protons ortho to the acetic acid group. They are deshielded by the electron-withdrawing effect of the carboxylic acid. The coupling constant of 8.5 Hz is typical for ortho-coupling in a para-substituted benzene ring.

-

6.87 ppm (d, 2H): This doublet represents the two aromatic protons ortho to the methoxy group. These protons are shielded by the electron-donating effect of the methoxy group, hence their upfield shift compared to the other aromatic protons. The coupling constant is identical to their ortho-coupled partners.

-

3.79 ppm (s, 3H): The sharp singlet corresponds to the three protons of the methoxy group.

-

3.60 ppm (s, 2H): This singlet is assigned to the two protons of the methylene (-CH₂-) group adjacent to the aromatic ring and the carbonyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 178.5 (-COOH), 158.9 (C-OCH₃), 130.4 (Ar-C), 126.1 (Ar-C), 114.2 (Ar-C), 55.3 (-OCH₃), 40.5 (-CH₂-).[7][8]

Interpretation:

-

178.5 ppm: This downfield signal is characteristic of the carbonyl carbon of the carboxylic acid.

-

158.9 ppm: This signal corresponds to the aromatic carbon directly attached to the electron-donating methoxy group.

-

130.4 ppm: These are the two aromatic carbons ortho to the acetic acid group.

-

126.1 ppm: This signal represents the aromatic carbon to which the acetic acid moiety is attached.

-

114.2 ppm: These are the two aromatic carbons ortho to the methoxy group, which are shielded.

-

55.3 ppm: This upfield signal is from the carbon of the methoxy group.

-

40.5 ppm: This signal corresponds to the methylene carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

FTIR (KBr, cm⁻¹): 2900-3100 (O-H stretch, carboxylic acid), 1700 (C=O stretch, carboxylic acid), 1610, 1510 (C=C stretch, aromatic), 1240 (C-O stretch, aryl ether), 1180 (C-O stretch, carboxylic acid).[9]

Interpretation:

-

2900-3100 cm⁻¹ (broad): This very broad absorption is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding.

-

1700 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O stretching vibration of the carboxylic acid carbonyl group.

-

1610, 1510 cm⁻¹: These absorptions are due to the C=C stretching vibrations within the aromatic ring.

-

1240 cm⁻¹: This strong band is characteristic of the asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

1180 cm⁻¹: This band can be attributed to the C-O stretching of the carboxylic acid.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

MS (EI, 70 eV) m/z (%): 166 (M⁺, 40), 121 (100), 91 (15), 77 (20).[4]

Interpretation:

-

m/z 166 (M⁺): This is the molecular ion peak, confirming the molecular weight of the compound.

-

m/z 121: This is the base peak and corresponds to the loss of the carboxyl group (-COOH, 45 Da) via alpha-cleavage, resulting in the stable 4-methoxybenzyl cation.

-

m/z 91: This fragment can be formed by the loss of formaldehyde (CH₂O, 30 Da) from the 4-methoxybenzyl cation, leading to the tropylium ion.

-

m/z 77: This peak corresponds to the phenyl cation, formed by the loss of the entire side chain.

Applications in Drug Development

4-Methoxyphenylacetic acid is a cornerstone intermediate in the synthesis of numerous pharmaceuticals. Its utility stems from the reactive handles it possesses: the carboxylic acid group and the activated aromatic ring.

Synthesis of Venlafaxine

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder. A common synthetic route to venlafaxine utilizes 4-methoxyphenylacetic acid as a key starting material.[10][11][12][13]

Caption: Synthetic Pathway to Venlafaxine.

Synthesis of Diclofenac

Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases. While multiple synthetic routes exist, some proceed through intermediates derived from phenylacetic acid derivatives, highlighting the importance of this structural motif.[14][15][16][17][18]

Other Pharmaceutical Applications

Beyond these prominent examples, 4-methoxyphenylacetic acid and its derivatives are used in the synthesis of a variety of other biologically active compounds, including cardiovascular drugs and potential anticancer agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-methoxyphenylacetic acid.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[2]

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[1][2]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

-

Toxicity: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][19]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[1][2][3][20]

Conclusion

4-Methoxyphenylacetic acid is a versatile and indispensable building block in modern organic and medicinal chemistry. Its well-defined synthesis, clear spectroscopic signature, and proven utility in the synthesis of high-value pharmaceuticals underscore its importance. This guide has provided a detailed technical overview intended to empower researchers and drug development professionals in their work with this valuable compound.

References

- 1. chemos.de [chemos.de]

- 2. lobachemie.com [lobachemie.com]

- 3. 4-Methoxyphenylacetic acid - Safety Data Sheet [chemicalbook.com]

- 4. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Methoxyphenylacetic acid(104-01-8) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Methoxyphenylacetic acid(104-01-8) IR Spectrum [chemicalbook.com]

- 10. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]

- 11. asianpubs.org [asianpubs.org]

- 12. Synthesis of novel heteracycl ic antidepressant venlafaxine [chinjmap.com]

- 13. A process for the preparation of venlafaxine hydrochloride (2009) | Ravi Ponnaiah | 4 Citations [scispace.com]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. scienceready.com.au [scienceready.com.au]

- 20. 4-METHOXYPHENYLACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of p-Methoxyphenylacetic Acid

This guide provides a comprehensive overview of the physical and chemical properties of p-methoxyphenylacetic acid (p-MPAA), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in a laboratory and industrial setting.

Introduction: The Significance of p-Methoxyphenylacetic Acid

p-Methoxyphenylacetic acid, also known as 4-methoxyphenylacetic acid or homoanisic acid, is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a phenyl ring substituted with a methoxy group and an acetic acid moiety, imparts a unique combination of reactivity and physical characteristics. This makes it a valuable precursor in the production of various active pharmaceutical ingredients (APIs), including the widely used antitussive, dextromethorphan.[3][4] Understanding the fundamental properties of p-MPAA is therefore crucial for optimizing reaction conditions, ensuring purity, and achieving desired yields in complex synthetic pathways.

Physicochemical Properties: A Quantitative Overview

The physical properties of p-methoxyphenylacetic acid are summarized in the table below, providing a quick reference for laboratory and process development applications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder or flakes | [1] |

| Melting Point | 84-87 °C | [1] |

| Boiling Point | 140 °C at 3 mmHg | |

| Solubility in Water | 6 g/L at 20 °C | |

| Solubility in Organic Solvents | Soluble in ethanol and ether. | [5] |

| pKa | 4.358 at 25 °C | |

| Density | 1.219 g/cm³ |

Chemical Properties and Reactivity

The chemical behavior of p-methoxyphenylacetic acid is dictated by the interplay of its three key structural features: the carboxylic acid group, the aromatic ring, and the methoxy group.

Acidity and Salt Formation

As a carboxylic acid, p-MPAA is a weak acid that can donate a proton from its hydroxyl group. This acidity allows for the formation of carboxylate salts upon reaction with bases. This property is often exploited in purification processes, where the compound can be extracted into an aqueous basic solution and then precipitated by acidification.

Esterification

The carboxylic acid moiety readily undergoes esterification with alcohols in the presence of an acid catalyst. This reaction is fundamental to the synthesis of various derivatives and prodrugs.

Aromatic Ring Substitution

The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the deactivating effect of the carboxylic acid group can influence the regioselectivity of such reactions.

Role as a Synthetic Building Block

p-Methoxyphenylacetic acid is a crucial starting material in multi-step syntheses. A prime example is its role in the production of dextromethorphan, a widely used cough suppressant. In this synthesis, p-MPAA is first converted to an amide, which then undergoes a series of cyclization and reduction steps.[3][4][6]

Synthesis of p-Methoxyphenylacetic Acid

Several synthetic routes to p-methoxyphenylacetic acid have been developed, with the choice of method often depending on the desired scale, purity requirements, and available starting materials. Two common methods are the hydrolysis of p-methoxybenzyl cyanide and the Willgerodt-Kindler reaction.

Hydrolysis of p-Methoxybenzyl Cyanide

This is a straightforward and high-yielding method that proceeds in two steps:

-

Cyanation: p-Methoxybenzyl chloride is reacted with a cyanide salt (e.g., sodium cyanide) to form p-methoxybenzyl cyanide.

-

Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield p-methoxyphenylacetic acid.[5][7]

The choice of acidic or basic hydrolysis depends on the desired workup procedure and the stability of other functional groups in the molecule. Basic hydrolysis, followed by acidification, is a common approach.[5]

The Willgerodt-Kindler Reaction

This powerful reaction allows for the conversion of an aryl alkyl ketone, in this case, p-methoxyacetophenone, to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.[8][9] The reaction is typically carried out using sulfur and an amine, such as morpholine.[9]

The causality behind the experimental choices in the Willgerodt-Kindler reaction lies in the unique reactivity of the reagents. Sulfur acts as both an oxidizing and a sulfurating agent, while the amine serves as a catalyst and a reactant. The high temperatures are necessary to overcome the activation energy of the complex rearrangement process.

Caption: Willgerodt-Kindler reaction pathway for the synthesis of p-MPAA.

Spectroscopic Characterization

The identity and purity of p-methoxyphenylacetic acid are routinely confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.[1][10]

-

δ ~3.60 ppm (s, 2H): A singlet corresponding to the two protons of the methylene (-CH₂-) group.

-

δ ~3.81 ppm (s, 3H): A singlet for the three protons of the methoxy (-OCH₃) group.

-

δ ~6.87-6.89 ppm (d, 2H): A doublet for the two aromatic protons ortho to the methoxy group.

-

δ ~7.20-7.22 ppm (d, 2H): A doublet for the two aromatic protons meta to the methoxy group.

-

δ ~11.0 ppm (br s, 1H): A broad singlet for the acidic proton of the carboxylic acid group. The chemical shift of this proton can vary depending on the concentration and solvent.

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum shows distinct peaks for each unique carbon atom.

-

δ ~40 ppm: Methylene carbon (-CH₂-).

-

δ ~55 ppm: Methoxy carbon (-OCH₃).

-

δ ~114 ppm: Aromatic carbons ortho to the methoxy group.

-

δ ~126 ppm: Aromatic carbon ipso to the methylene group.

-

δ ~130 ppm: Aromatic carbons meta to the methoxy group.

-

δ ~159 ppm: Aromatic carbon ipso to the methoxy group.

-

δ ~178 ppm: Carbonyl carbon (-COOH).

-

Sample Preparation: Dissolve approximately 10-20 mg of the p-methoxyphenylacetic acid sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for p-MPAA and its single residual solvent peak at 7.26 ppm, which typically does not interfere with the analyte signals.

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing quaternary carbons in the ¹³C spectrum.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Caption: A typical workflow for the NMR analysis of p-methoxyphenylacetic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in p-methoxyphenylacetic acid.

-

~2500-3300 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching vibration of the carboxylic acid, which is hydrogen-bonded.

-

~1700 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O stretching vibration of the carbonyl group in the carboxylic acid.

-

~1610, 1510, 1460 cm⁻¹: Absorptions due to the C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: A strong band associated with the C-O stretching of the aryl ether.

-

~1030 cm⁻¹: C-O stretching of the carboxylic acid.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of dry p-methoxyphenylacetic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The KBr is used as it is transparent in the IR region of interest.

-

Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of p-methoxyphenylacetic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

m/z 166: The molecular ion peak [M]⁺, corresponding to the molecular weight of p-methoxyphenylacetic acid.

-

m/z 121: A prominent fragment resulting from the loss of the carboxyl group (-COOH), corresponding to the p-methoxybenzyl cation. This is often the base peak.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to fragment the molecule.

-

Mass Analysis: Scan a mass range of, for example, m/z 40-300 to detect the molecular ion and significant fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Safety and Handling

p-Methoxyphenylacetic acid is an irritant to the skin and eyes and may be harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

p-Methoxyphenylacetic acid is a compound of significant industrial and academic interest. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe handling and effective use in organic synthesis. The provided experimental protocols and mechanistic insights are intended to empower researchers and drug development professionals to confidently and efficiently utilize this versatile chemical building block in their endeavors.

References

- 1. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214) [np-mrd.org]

- 3. An Improved Process For Preparing Intermediates Of Dextromethorphan [quickcompany.in]

- 4. CN103058928A - Preparation method of dextromethorphan intermediate 1-(4-methoxyl) benzyl-1,2,3,4,5,6,7,8-octahydro isoquinoline - Google Patents [patents.google.com]

- 5. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Dextromethorphan synthesis - chemicalbook [chemicalbook.com]

- 7. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Solubility of Methoxyphenylacetic Acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of methoxyphenylacetic acid isomers (2-methoxy, 3-methoxy, and 4-methoxyphenylacetic acid) in organic solvents. Solubility is a critical physicochemical parameter in drug development, influencing formulation, bioavailability, and synthetic route optimization. This document delves into the theoretical principles governing the solubility of these compounds, presents available quantitative and qualitative solubility data, and offers detailed, field-proven experimental protocols for accurate solubility determination. The guide emphasizes the importance of understanding the interplay between molecular structure, solvent properties, and intermolecular forces, including the significant role of carboxylic acid dimerization. Practical insights are provided to ensure the generation of reliable and reproducible solubility data for research and development applications.

Introduction: The Significance of this compound and its Solubility

This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.[1] The position of the methoxy group on the phenyl ring significantly influences the molecule's electronic properties, crystal packing, and ultimately, its solubility in various media. A thorough understanding of the solubility of these isomers in a range of organic solvents is paramount for scientists and researchers. In drug development, solubility directly impacts a compound's dissolution rate and subsequent absorption, thereby affecting its overall bioavailability.[2] For synthetic chemists, knowledge of solubility is crucial for designing efficient reaction and purification strategies, including crystallization and chromatography.

This guide will explore the solubility of 2-methoxyphenylacetic acid, 3-methoxyphenylacetic acid, and 4-methoxyphenylacetic acid, providing a comparative analysis of their behavior in different classes of organic solvents.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative descriptor of the thermodynamics of dissolution.[3] For this compound isomers, several key physicochemical properties dictate their solubility in organic solvents.

Molecular Structure and Polarity

This compound is an amphiphilic molecule, possessing both a polar carboxylic acid group (-COOH) and a less polar methoxy-substituted phenyl ring.[4] The carboxylic acid moiety is capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to its interaction with polar solvents.[5] The phenyl ring and the methoxy group (-OCH3) contribute to the molecule's nonpolar character.

The position of the methoxy group (ortho, meta, or para) influences the molecule's overall polarity and dipole moment. While all three isomers have the same molecular formula (C9H10O3) and molecular weight (166.17 g/mol ), the spatial arrangement of the polar groups affects their intermolecular interactions and crystal lattice energy.[1][2][6]

Hydrogen Bonding

The ability to form hydrogen bonds is a primary determinant of solubility in protic solvents like alcohols.[7] The carboxylic acid group of this compound can form strong hydrogen bonds with solvents that have hydrogen bond donor or acceptor sites.[8]

Carboxylic Acid Dimerization

A critical consideration for carboxylic acids in non-polar or weakly polar aprotic solvents is their tendency to form hydrogen-bonded dimers.[9] This self-association can significantly impact solubility. In solvents that do not effectively solvate the carboxylic acid monomer, the formation of a stable dimer can either increase or decrease the apparent solubility depending on the energetics of the crystal lattice versus the solvated dimer. The equilibrium between the monomer and dimer in solution is solvent-dependent.[10]

Comparative Physicochemical Properties of this compound Isomers

The subtle differences in the molecular structure of the three isomers of this compound lead to variations in their physical properties, which in turn affect their solubility.

| Property | 2-Methoxyphenylacetic Acid | 3-Methoxyphenylacetic Acid | 4-Methoxyphenylacetic Acid |

| Molecular Formula | C9H10O3 | C9H10O3 | C9H10O3 |

| Molecular Weight | 166.17 g/mol [11] | 166.17 g/mol [2] | 166.17 g/mol [1] |

| Melting Point | 122-125 °C[12] | 65-69 °C | 84-86 °C[13] |

| pKa | ~4.14 (predicted)[5] | ~4.19 (predicted)[6] | ~4.36[13] |

| LogP (o/w) | ~1.5 (computed)[2] | ~1.5 (computed) | 1.42[14] |

| Appearance | White solid[15] | Off-white solid[6] | Pale yellow or off-white flakes[1] |

Note: Some values are predicted or computed and should be considered as estimates.

The differences in melting points suggest variations in the crystal lattice energies of the three isomers, which will directly impact their solubility. A higher melting point generally corresponds to a more stable crystal lattice and, consequently, lower solubility in a given solvent, assuming similar solvation energies.

Solubility Profile of this compound Isomers in Organic Solvents

The solubility of the this compound isomers is highly dependent on the nature of the organic solvent, which can be broadly categorized as polar protic, polar aprotic, and nonpolar.

4-Methoxyphenylacetic Acid

Quantitative solubility data for 4-methoxyphenylacetic acid is the most readily available among the three isomers.

| Solvent | Solvent Type | Solubility (g/L) at 25°C |

| Methanol | Polar Protic | 690.36 |

| Ethanol | Polar Protic | 567.64 |

| Isopropanol | Polar Protic | 518.47 |

| n-Butanol | Polar Protic | 245.66 |

| Water | Polar Protic | 26.15 |

| Acetic Acid | Polar Protic | 216.25 |

| Propylene Glycol | Polar Protic | 439.65 |

| Ethylene Glycol | Polar Protic | 418.93 |

| DMF (Dimethylformamide) | Polar Aprotic | 1067.45 |

| DMSO (Dimethyl sulfoxide) | Polar Aprotic | 899.13 |

| DMAc (Dimethylacetamide) | Polar Aprotic | 691.42 |

| Acetone | Polar Aprotic | 336.35 |

| Acetonitrile | Polar Aprotic | 235.89 |

| 1,4-Dioxane | Polar Aprotic | 487.61 |

| Ethyl Acetate | Polar Aprotic | 118.26 |

| Dichloromethane | Nonpolar | 85.03 |

| Chloroform | Nonpolar | 100.28 |

| Toluene | Nonpolar | 58.1 |

| n-Hexane | Nonpolar | 3.29 |

| Cyclohexane | Nonpolar | 2.93 |

Data sourced from TGSC.

As expected, 4-methoxyphenylacetic acid exhibits high solubility in polar protic and polar aprotic solvents, where strong hydrogen bonding and dipole-dipole interactions can occur. The solubility is significantly lower in nonpolar solvents.

2-Methoxyphenylacetic Acid

Quantitative solubility data for 2-methoxyphenylacetic acid across a wide range of organic solvents is less prevalent in publicly available literature. However, qualitative and some quantitative information is available:

-

Water: Reported as "very soluble"[15] and a quantitative value of 9.2 g/L.[5][16]

-

Methanol: Soluble.

-

DMSO: Soluble.

-

The ortho-position of the methoxy group may lead to intramolecular hydrogen bonding between the methoxy oxygen and the carboxylic acid proton, which could influence its interaction with solvents compared to the other isomers.

3-Methoxyphenylacetic Acid

Similar to the 2-isomer, comprehensive quantitative data for 3-methoxyphenylacetic acid is limited.

-

Water: Reported as "slightly soluble".[19]

-

Ethanol: Soluble.[19]

-

DMSO: Soluble up to 100 mg/mL with sonication.[20]

Based on its structure, its solubility profile is expected to be broadly similar to the 4-isomer, with good solubility in polar solvents and poor solubility in nonpolar solvents.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an organic solvent.[17] This method is considered the "gold standard" for its reliability.[21]

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Materials and Equipment

-

This compound isomer (solid)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Vials: To a series of glass vials, add an excess amount of the this compound isomer (e.g., 20-30 mg). The exact amount should be recorded.

-

Solvent Addition: Accurately add a known volume of the organic solvent (e.g., 2 mL) to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) for a subset of samples to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound does not change significantly between the later time points).

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring not to disturb the solid pellet. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

Dilution: Accurately dilute the filtered supernatant with the mobile phase to be used for HPLC analysis to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. Prepare a calibration curve using standard solutions of the this compound isomer of known concentrations.

-

Calculation: Calculate the concentration of the this compound in the original filtrate based on the dilution factor and the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

Causality Behind Experimental Choices and Self-Validation

-

Use of Excess Solid: Ensures that a saturated solution is formed and that the system reaches equilibrium between the dissolved and undissolved states.

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for obtaining reproducible results.

-

Confirmation of Equilibrium: Taking samples at multiple time points validates that the system has reached a true equilibrium state and that the measured solubility is not a kinetic artifact.

-

Filtration: The use of a fine-pore filter ensures that the measured concentration corresponds only to the dissolved compound and not to any suspended microparticles.

-

Validated Analytical Method: A robust and validated analytical method, such as HPLC, ensures the accuracy and precision of the concentration measurement.

Visualization of Key Concepts

Molecular Structures of this compound Isomers

Caption: Molecular structures of the three isomers.

Dimerization of this compound

Caption: Dimerization via hydrogen bonding.

Conclusion

The solubility of this compound isomers in organic solvents is a complex interplay of molecular structure, solvent properties, and intermolecular forces. This guide has provided a comprehensive overview of the theoretical principles, available solubility data, and a robust experimental protocol for the accurate determination of solubility. For drug development professionals and synthetic chemists, a thorough understanding of these concepts is essential for making informed decisions in formulation, process development, and research. While extensive quantitative data exists for the 4-isomer, further experimental work is warranted to fully characterize the solubility profiles of the 2- and 3-isomers across a broad range of organic solvents. The methodologies and principles outlined herein provide a solid foundation for such investigations.

References

- 1. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. 2-Methoxyphenylacetic acid CAS#: 93-25-4 [m.chemicalbook.com]

- 6. 3-Methoxyphenylacetic acid | 1798-09-0 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemos.de [chemos.de]

- 10. researchgate.net [researchgate.net]

- 11. chem-casts.com [chem-casts.com]

- 12. 2-Methoxyphenylacetic acid 98 93-25-4 [sigmaaldrich.com]

- 13. 4-Methoxyphenylacetic acid | 104-01-8 [chemicalbook.com]

- 14. 4-Methoxyphenylacetic acid | CAS#:104-01-8 | Chemsrc [chemsrc.com]

- 15. 2-Methoxyphenylacetic acid(93-25-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. 3-Methoxyphenylacetic acid - Safety Data Sheet [chemicalbook.com]

- 18. 3-Methoxyphenylacetic acid, 97% | Fisher Scientific [fishersci.ca]

- 19. 3-Methoxyphenylacetic acid, 99.5%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. CK12-Foundation [flexbooks.ck12.org]

The Multifaceted Biological Activities of Methoxyphenylacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

Methoxyphenylacetic acid and its derivatives represent a burgeoning class of compounds with a remarkable breadth of biological activities. From combating microbial infections to modulating inflammatory responses and inducing cancer cell death, this chemical scaffold has emerged as a promising starting point for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of the biological activities of this compound derivatives. By delving into their mechanisms of action, providing detailed experimental protocols, and presenting key structure-activity relationship data, this guide aims to empower the scientific community to unlock the full therapeutic potential of this versatile chemical class.

Chapter 1: A Spectrum of Biological Activities

This compound derivatives have demonstrated a wide array of biological effects, positioning them as attractive candidates for addressing various unmet medical needs. The core structure, consisting of a phenylacetic acid moiety substituted with one or more methoxy groups, provides a foundation for diverse chemical modifications, leading to a spectrum of pharmacological properties.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. This compound derivatives have shown encouraging activity against a range of pathogenic microorganisms, including bacteria and fungi.

Derivatives of this compound, particularly hydrazide-hydrazones, have exhibited potent bactericidal activity, especially against Gram-positive bacteria.[1][2] For instance, certain hydrazide-hydrazones of phenylacetic acid have demonstrated minimum inhibitory concentrations (MICs) as low as 0.488-7.81 μg/mL against reference Gram-positive strains, with some compounds showing superior activity to conventional antibiotics like cefuroxime and ampicillin.[1] The antimicrobial efficacy of these compounds appears to be influenced by the nature and position of substituents on the phenyl ring.

The antifungal potential of this compound derivatives is an area of active investigation. While specific MIC values for a broad range of fungal species are still being established, the structural similarity to other phenolic compounds with known antifungal properties suggests a promising avenue for exploration.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. This compound derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways.

Esters of 4-methoxyphenylacetic acid have been investigated as potential inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes.[3] Certain derivatives have displayed significant inhibitory activity, with IC50 values in the low micromolar range, suggesting their potential as leads for the development of novel anti-inflammatory agents.[3]

Anticancer Properties: Targeting Malignant Cells

The quest for more effective and less toxic anticancer therapies is a continuous endeavor in biomedical research. This compound derivatives have emerged as a promising class of compounds with the ability to inhibit cancer cell growth and induce apoptosis.

Various derivatives have demonstrated cytotoxicity against a range of cancer cell lines. For example, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which share a similar structural backbone, have shown notable activity against prostate (PC3) and breast (MCF-7) cancer cell lines, with IC50 values in the micromolar range.[1] Notably, the presence and position of substituents on the phenyl ring significantly influence the cytotoxic potency.[1]

Beyond direct cytotoxicity, some phenolic acids structurally related to this compound have been shown to induce apoptosis in cancer cells.[4] The induction of programmed cell death is a desirable characteristic for anticancer agents, as it can lead to the elimination of malignant cells with minimal damage to surrounding healthy tissues.

Chapter 2: Unraveling the Mechanisms of Action

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and development as therapeutic agents. Current research points to the modulation of key signaling pathways and the inhibition of specific enzymes as primary modes of action.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many phenolic compounds, including those structurally related to this compound, are attributed to their ability to interfere with pro-inflammatory signaling cascades. Two key pathways that are often targeted are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway plays a central role in regulating the expression of genes involved in inflammation and immunity. Phenolic compounds can inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

Figure 1. Inhibition of the NF-κB signaling pathway by this compound derivatives.

The MAPK pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. This pathway consists of a cascade of protein kinases that ultimately leads to the activation of transcription factors. Phenolic compounds can interfere with the MAPK pathway at various levels, leading to a reduction in the production of inflammatory mediators.

Figure 2. Modulation of the MAPK signaling pathway by this compound derivatives.

Targeting Apoptotic Pathways in Cancer

The ability of this compound derivatives to induce apoptosis in cancer cells is a key aspect of their anticancer potential. While the precise molecular targets are still under investigation, it is hypothesized that these compounds may interfere with the function of anti-apoptotic proteins or activate pro-apoptotic pathways. The induction of apoptosis via the Fas/FasL system has been suggested for structurally related phenolic acids.[4]

Chapter 3: Experimental Protocols for Biological Evaluation

To facilitate further research and development in this area, this chapter provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation. It is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

-

Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 3. Experimental workflow for the Sulforhodamine B (SRB) assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution of Compound: Prepare a series of two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Recording: Record the MIC value in μg/mL or μM.

Figure 4. Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Chapter 4: Structure-Activity Relationships and Future Directions

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the design of more potent and selective compounds.

Key Structural Features Influencing Activity

-

Position and Number of Methoxy Groups: The location and number of methoxy groups on the phenyl ring can significantly impact biological activity. For instance, in some series of anticancer compounds, the presence of a methoxy group at a specific position can enhance cytotoxicity.

-

Derivatization of the Carboxylic Acid Group: Modification of the carboxylic acid moiety into esters, amides, or hydrazones has been shown to be a successful strategy for modulating the antimicrobial and anticancer properties of these compounds.[1][2][3]

-

Substitution on the Phenyl Ring: The introduction of other substituents, such as halogens or nitro groups, can dramatically alter the electronic and steric properties of the molecule, leading to changes in biological activity.[1]

Future Perspectives

The field of this compound derivatives holds considerable promise for the future of drug discovery. Future research efforts should focus on:

-

Expansion of Chemical Diversity: Synthesis and screening of a wider range of derivatives to explore a broader chemical space and identify novel compounds with enhanced potency and selectivity.

-

Elucidation of Molecular Targets: Utilization of advanced techniques such as proteomics and molecular docking to identify the specific molecular targets of these compounds for each biological activity.

-

In Vivo Efficacy and Safety Studies: Progression of the most promising lead compounds into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Investigating the potential of this compound derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities, coupled with their synthetic tractability, make them an exciting area of research. This technical guide has provided a comprehensive overview of their biological activities, delved into their mechanisms of action, and offered detailed experimental protocols to facilitate further investigation. By building upon this foundation of knowledge, the scientific community can continue to explore and exploit the therapeutic potential of this remarkable class of compounds.

References

- 1. Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

natural occurrence of methoxyphenylacetic acid in plants

An In-Depth Technical Guide to the Natural Occurrence of Methoxyphenylacetic Acid in Plants

Foreword

The study of plant-derived compounds has long been a cornerstone of natural product chemistry, pharmacology, and agricultural science. Among the vast arsenal of secondary metabolites, phenylacetic acid (PAA) and its derivatives represent a class of compounds with significant, yet not fully understood, biological roles. While PAA is recognized as a natural auxin, its methoxylated form, this compound (MPAA), exhibits a more complex and sometimes contrasting profile, ranging from growth regulation to phytotoxicity. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the natural occurrence, biosynthesis, physiological effects, and analytical methodologies pertinent to MPAA in the plant kingdom. As a Senior Application Scientist, my objective is to synthesize the available technical data with field-proven insights, providing not just protocols, but the causal logic that underpins experimental design and interpretation.

Chapter 1: Chemical Identity and Properties of this compound Isomers

This compound (MPAA) primarily occurs as two positional isomers, 4-methoxyphenylacetic acid (4-MOPAA) and 3-methoxyphenylacetic acid (3-MOPAA), with 4-MOPAA being more commonly reported as an endogenous plant metabolite. Understanding their fundamental chemical and physical properties is the first step in designing effective extraction and analytical strategies.

These compounds are classified as anisoles, containing a methoxybenzene group.[1][2] Their acidic nature, conferred by the carboxylic acid group, is a key determinant of their solubility and chromatographic behavior.

| Property | 4-Methoxyphenylacetic Acid (4-MOPAA) | 3-Methoxyphenylacetic Acid (3-MOPAA) |

| IUPAC Name | 2-(4-methoxyphenyl)acetic acid[3] | 2-(3-methoxyphenyl)acetic acid |

| Synonyms | p-Methoxyphenylacetic acid, Homoanisic acid[3] | m-Methoxyphenylacetic acid |

| Molecular Formula | C₉H₁₀O₃[3][4] | C₉H₁₀O₃[4][5] |

| Molecular Weight | 166.17 g/mol [3] | 166.17 g/mol |

| Appearance | Pale yellow or off-white flakes[3] | Data not readily available |

| Melting Point | 87 °C[3] | Data not readily available |

| Solubility in Water | 18 mg/mL[3] | Data not readily available |

| pKa | 4.45 | ~4.4 |

Chapter 2: Natural Occurrence and Distribution

The presence of MPAA in the biosphere is complex; it is found as an endogenous metabolite in some plants but is also produced by plant-associated fungi, where it can act as a phytotoxin.[3][4] This distinction is critical for correctly attributing its biological role in any given ecosystem.

Endogenous Occurrence in Plants: 4-MOPAA has been identified in a variety of plant species. Its presence suggests a role in the plant's own metabolic and physiological processes.

| Plant Species | Isomer Reported | Reference(s) |

| Sargentodoxa cuneata | 4-Methoxyphenylacetic acid | [3] |

| Olea europaea (Olive) | This compound | [6][7] |

| Hedysarum coronarium | 4-Methoxyphenylacetic acid | [8] |

| Plumeria rubra | 4-Methoxyphenylacetic acid | [8] |

| Ketaki Flower Oil | 4-Methoxyphenylacetic acid | [8] |